molecular formula C11H16Cl2N4 B12755222 1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride CAS No. 91857-48-6

1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride

Cat. No.: B12755222
CAS No.: 91857-48-6
M. Wt: 275.17 g/mol
InChI Key: DEFYDCFPXTXQEZ-UHFFFAOYSA-N
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Description

1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features, which include a pyrazole ring substituted with a dimethylamino phenyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution with Dimethylamino Phenyl Group: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the dimethylamino phenyl group. This step often requires the use of catalysts such as Lewis acids to facilitate the reaction.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Lewis acids such as aluminum chloride for electrophilic substitution.

Major Products

Scientific Research Applications

1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazol-4-amine, 3-(4-methylphenyl)-, dihydrochloride
  • 1H-Pyrazol-4-amine, 3-(4-ethylphenyl)-, dihydrochloride
  • 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)-, dihydrochloride

Uniqueness

1H-Pyrazol-4-amine, 3-(4-(dimethylamino)phenyl)-, dihydrochloride stands out due to its unique dimethylamino substitution, which imparts distinct electronic and steric properties

Properties

CAS No.

91857-48-6

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.17 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]-1H-pyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C11H14N4.2ClH/c1-15(2)9-5-3-8(4-6-9)11-10(12)7-13-14-11;;/h3-7H,12H2,1-2H3,(H,13,14);2*1H

InChI Key

DEFYDCFPXTXQEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C=NN2)N.Cl.Cl

Origin of Product

United States

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